2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole
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Overview
Description
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole is a compound that features a thiophene ring substituted with trifluoromethyl groups. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For 2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole, specific synthetic routes may involve the functionalization of the thiophene ring with trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale heterocyclization reactions under controlled conditions. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic heterocycle with a sulfur atom in the ring.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Fluorinated Thiophenes: Thiophene derivatives with fluorine atoms or trifluoromethyl groups.
Uniqueness
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .
Properties
CAS No. |
96437-63-7 |
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Molecular Formula |
C9H4F6S3 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-thiophen-2-yl-4,5-bis(trifluoromethyl)-1,3-dithiole |
InChI |
InChI=1S/C9H4F6S3/c10-8(11,12)5-6(9(13,14)15)18-7(17-5)4-2-1-3-16-4/h1-3,7H |
InChI Key |
IUZUKZSKSYXOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2SC(=C(S2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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